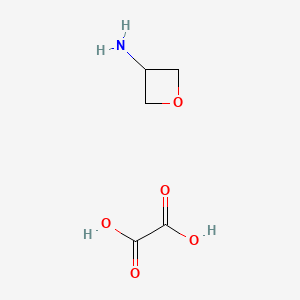![molecular formula C14H13BrN2O2 B1455075 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline CAS No. 1416336-88-3](/img/structure/B1455075.png)
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline
Vue d'ensemble
Description
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline is an organic compound with a molecular weight of 217.02 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecule contains a total of 33 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Buchwald–Hartwig Reaction
The compound can be used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction . This reaction is vital in organic synthesis as it produces arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
Synthesis of Heterocyclic Compounds
The Buchwald–Hartwig reaction, in which this compound can play a role, is also used in the synthesis of heterocyclic compounds . These compounds are prevalent in many natural products and pharmaceuticals .
Total Synthesis of Natural Products
The compound can be used in the total synthesis of natural products via the Buchwald–Hartwig reaction . This is a significant application as it allows for the production of complex natural products in the lab .
Schiff Base Formation
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline can be used in the synthesis of Schiff bases . Schiff bases are formed from an amino compound and a carbonyl compound, and they have a wide range of applications, including as ligands in metal complexes .
Metal Complex Formation
The compound can be used to form metal complexes with transition metals such as Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been found to exhibit good antibacterial activities .
Antibacterial Activity
The metal complexes formed using 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline have been found to exhibit good antibacterial activities . This makes the compound potentially useful in the development of new antibacterial agents .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




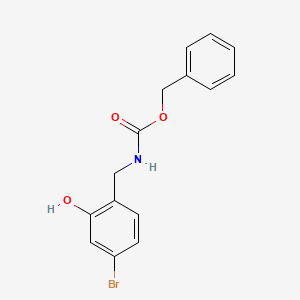
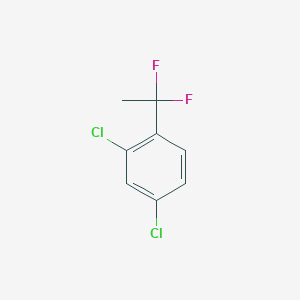
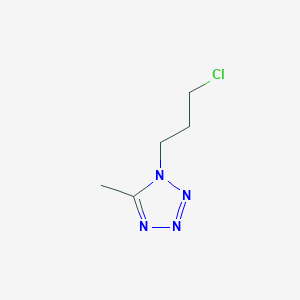


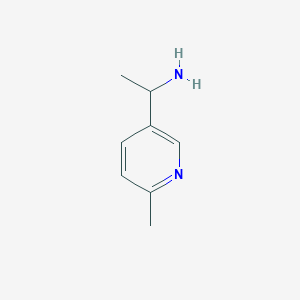
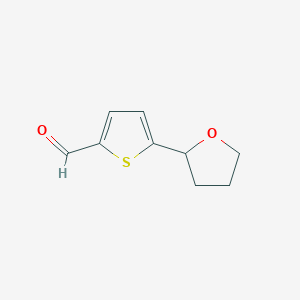

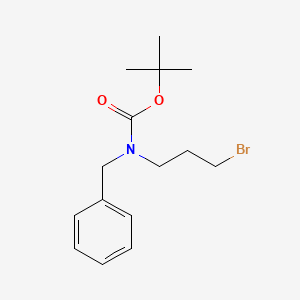
![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)

